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Improving the solubility of DSM705 in aqueous solutions

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Compound of Interest		
Compound Name:	DSM705	
Cat. No.:	B15559597	Get Quote

Technical Support Center: DSM705 Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **DSM705**. The information focuses on improving the solubility of **DSM705** in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is **DSM705** and why is its solubility a concern?

A1: **DSM705** is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in Plasmodium parasites, making it a promising antimalarial compound.[1][2][3] Like many new chemical entities, **DSM705** is a hydrophobic molecule with poor aqueous solubility, which can pose a significant challenge for its use in in vitro and in vivo experiments, potentially affecting bioavailability and therapeutic efficacy.[4][5]

Q2: Are there different forms of DSM705 available, and does this affect solubility?

A2: Yes, **DSM705** is available as a free base and as a hydrochloride salt (**DSM705** hydrochloride). The hydrochloride salt form generally exhibits enhanced water solubility and stability compared to the free base, which is a common strategy to improve the physicochemical properties of poorly soluble drugs.[2][6]



Q3: What are the general approaches to improve the solubility of a poorly soluble compound like **DSM705**?

A3: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications.[4][6][7][8]

- Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution, and modification of the crystal habit (polymorphs, amorphous forms).[6][7]
- Chemical Modifications: This approach involves strategies such as pH adjustment, use of buffers, salt formation (as seen with DSM705 hydrochloride), and complexation (e.g., with cyclodextrins).[6]
- Use of Formulation Excipients: This is a widely used method that involves dissolving the compound in a vehicle containing solubilizing agents such as co-solvents, surfactants, and lipids.[4][7][9]

Troubleshooting Guide

Problem: I am having difficulty dissolving **DSM705** for my experiments.

This guide provides several potential solutions and detailed protocols to help you overcome common solubility challenges with **DSM705**.

Initial Troubleshooting Steps:

- Verify the form of DSM705: Ensure you are aware of whether you are using the free base or the hydrochloride salt, as their solubility characteristics differ. The hydrochloride salt is generally more soluble in aqueous solutions.[2]
- Gentle Heating and Sonication: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can aid in the dissolution process.[1]

Solution 1: Utilizing Co-solvent Systems

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of nonpolar drugs.[4][7] Several formulations using co-solvents have been successfully used to



dissolve **DSM705** hydrochloride to a concentration of at least 2.5 mg/mL.

Quantitative Data on **DSM705** Hydrochloride Solubility in Co-solvent Formulations:

Formulation Components	Achievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.67 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.67 mM)
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.67 mM)

Experimental Protocols:

Protocol 1: DMSO/PEG300/Tween-80 Formulation

This protocol is suitable for preparing a stock solution for in vivo studies.

- Prepare a stock solution of **DSM705** hydrochloride in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final formulation, take 100 μL of the DMSO stock solution.
- Add 400 μL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
- Add 50 μL of Tween-80 and mix again until the solution is clear.
- Finally, add 450 μL of saline and mix to obtain the final formulation.

Protocol 2: DMSO/SBE-β-CD Formulation

This protocol utilizes a cyclodextrin to enhance solubility, which is a common technique for poorly soluble drugs.[6]

- Prepare a stock solution of **DSM705** hydrochloride in DMSO (e.g., 25 mg/mL).
- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- To prepare 1 mL of the final formulation, take 100 μL of the DMSO stock solution.



• Add 900 μL of the 20% SBE- β -CD in saline solution and mix thoroughly until the solution is clear.[3]

Protocol 3: DMSO/Corn Oil Formulation

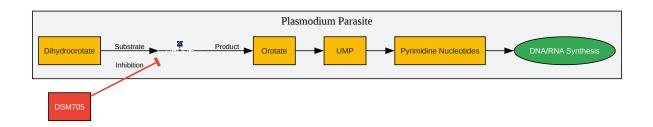
This protocol is for preparing an oil-based formulation, which can be suitable for oral administration.

- Prepare a stock solution of **DSM705** hydrochloride in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final formulation, take 100 μL of the DMSO stock solution.
- Add 900 μL of corn oil and mix thoroughly until the solution is clear.[3]

Solution 2: pH Adjustment

For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[7] [9] While specific data on the pH-solubility profile of **DSM705** is not readily available in the provided search results, it is a general principle that can be explored. For a basic compound, lowering the pH will increase solubility, while for an acidic compound, increasing the pH will enhance solubility.

Visualizations Signaling Pathway

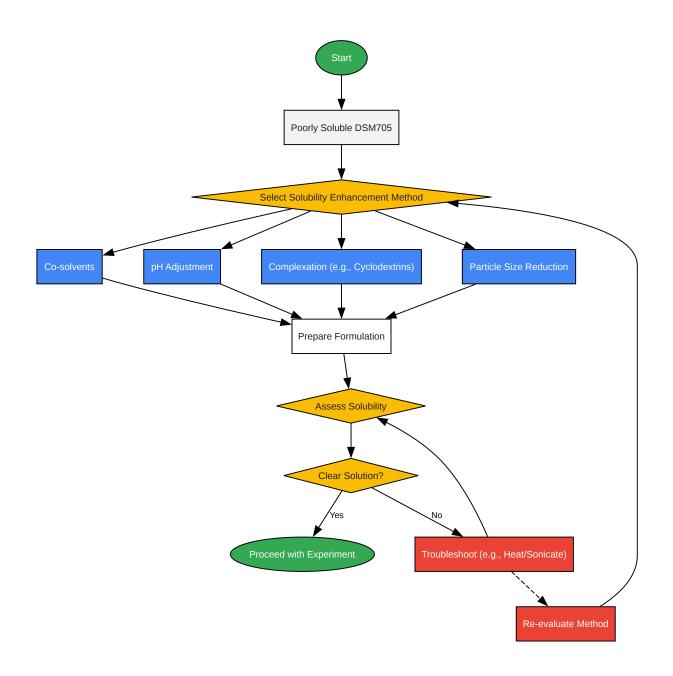


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Caption: Mechanism of action of **DSM705** as a DHODH inhibitor.



Experimental Workflow



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Caption: General workflow for improving **DSM705** solubility.

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